6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole
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Overview
Description
6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole is a heterocyclic compound that contains bromine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while in a substitution reaction, the product would be a new indazole derivative with a different substituent replacing the halogen atom .
Scientific Research Applications
6-Bromo-2-(difluoromethyl)-3-iodo-2H-indazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds
Mechanism of Action
The mechanism of action of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target, influencing the overall biological effect .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(difluoromethyl)pyridine: Another halogenated heterocyclic compound with similar structural features
6-Bromo-2-(difluoromethyl)-3-fluoropyridine: A related compound with a fluorine atom instead of iodine
Uniqueness
The combination of these halogens with the difluoromethyl group provides a distinct set of chemical properties that can be leveraged in various research fields .
Properties
CAS No. |
2680541-82-4 |
---|---|
Molecular Formula |
C8H4BrF2IN2 |
Molecular Weight |
372.9 |
Purity |
95 |
Origin of Product |
United States |
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